ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves several steps. One common method includes the reaction of 7-hydroxy-4,8-dimethyl-2-oxo-2H-chromene-3-carboxylic acid with 2-chloroprop-2-en-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl bromoacetate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of phase-transfer catalysts and continuous flow reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloropropenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The chloropropenyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(2-chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one: Similar structure but lacks the chromene moiety.
Tepraloxydim: Contains a chloropropenyl group but is used primarily as a herbicide
Uniqueness
Ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is unique due to its combination of a chromene core with a chloropropenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H21ClO5 |
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Molecular Weight |
364.8 g/mol |
IUPAC Name |
ethyl 3-[7-(2-chloroprop-2-enoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C19H21ClO5/c1-5-23-17(21)9-7-15-12(3)14-6-8-16(24-10-11(2)20)13(4)18(14)25-19(15)22/h6,8H,2,5,7,9-10H2,1,3-4H3 |
InChI Key |
YOKYDMWSASIKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=C)Cl)C)OC1=O)C |
Origin of Product |
United States |
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